molecular formula C19H19FN2O4 B11132707 2-(6-fluoro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11132707
M. Wt: 358.4 g/mol
InChI Key: DZZBLGARFOYFOG-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorinated indole moiety and a trimethoxyphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the fluorinated indole with chloroacetyl chloride in the presence of a base like triethylamine.

    Coupling with Trimethoxyphenyl Group: The final step involves coupling the intermediate with 3,4,5-trimethoxyaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may involve interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety may enhance binding affinity and selectivity, while the trimethoxyphenyl group may contribute to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the 6-position of the indole ring and the trimethoxyphenyl group makes 2-(6-fluoro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide unique. These structural features may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C19H19FN2O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19FN2O4/c1-24-16-9-14(10-17(25-2)19(16)26-3)21-18(23)11-22-7-6-12-4-5-13(20)8-15(12)22/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

DZZBLGARFOYFOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

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